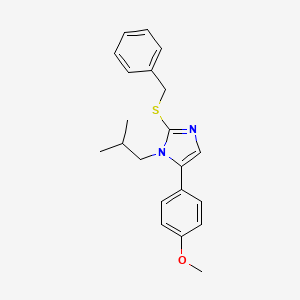

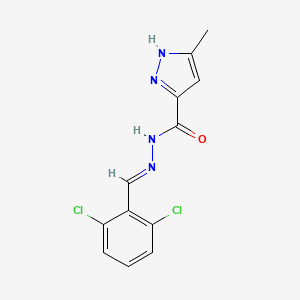

2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole” is a complex organic molecule. It likely contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cyclization reactions . For example, 2-aminothiophenol and 4-methoxybenzaldehyde can be cyclized under microwave irradiation and solvent-free conditions to synthesize a related compound .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy .科学的研究の応用

Anticancer Potential

Imidazole derivatives, including 2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole, have shown promising anticancer potential. A study by Sharma et al. (2014) synthesized a series of imidazole-based compounds evaluated against a panel of human cancer cell lines. The findings highlighted their ability to inhibit cell growth, migration, and induce cell cycle arrest and cellular senescence in A549 cells, a lung cancer cell line, suggesting their potential as anticancer agents (Sharma et al., 2014).

Corrosion Inhibition

Imidazole derivatives also play a significant role in corrosion inhibition. Prashanth et al. (2021) investigated three new imidazole derivatives for their corrosion inhibition efficacy on mild steel in acidic solutions. Their study found that these compounds exhibit significant corrosion inhibition efficiency, highlighting the role of imidazole derivatives in protecting metals from corrosion (Prashanth et al., 2021).

Biological Activity

The diverse biological activities of imidazole derivatives extend to other areas as well. A compound isolated from the New Zealand ascidian Aplidium sp. D, which is related to the chemical structure of interest, showed activity against P388 leukemia cells in vitro, indicating the potential of imidazole derivatives in leukemia treatment (Copp et al., 1989).

Cardiotonic Agents

Imidazole derivatives have been explored as cardiotonic agents. Schnettler et al. (1982) synthesized a series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, demonstrating dose-related increases in cardiac contractile force, with minimal effects on heart rate and blood pressure. This suggests their utility in treating congestive heart failure (Schnettler et al., 1982).

Vibrational Spectroscopy and Structural Analysis

Imidazole derivatives' structural and vibrational characteristics have been the subject of study. Arslan and Algül (2008) performed a comprehensive analysis of the vibrational spectrum of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, providing insights into the conformational behavior and structural stability of these compounds (Arslan & Algül, 2008).

将来の方向性

特性

IUPAC Name |

2-benzylsulfanyl-5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-16(2)14-23-20(18-9-11-19(24-3)12-10-18)13-22-21(23)25-15-17-7-5-4-6-8-17/h4-13,16H,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWHRSRQSAFNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878402.png)

![3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2878403.png)

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2878410.png)

![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)

![N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2878422.png)

![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)